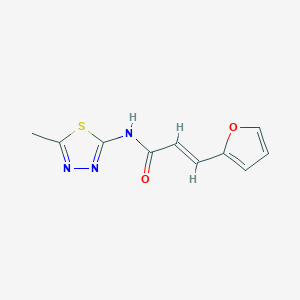

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVJJIGTNJLTB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carboxylic Acid Condensation

A common route involves reacting methyl-substituted hydrazine derivatives with carboxylic acids or their derivatives. For example, 5-methyl-1,3,4-thiadiazol-2-amine can be synthesized by cyclizing thiosemicarbazide precursors under acidic conditions. In one protocol, methyl hydrazine reacts with thiocarbazic acid in the presence of phosphoryl chloride (POCl₃) at 80–90°C, yielding the thiadiazole ring after 6–8 hours. The reaction’s exothermic nature requires careful temperature control to avoid side products.

Key Parameters

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate ring formation. A study on analogous thiadiazoles demonstrated that microwave heating at 150°C for 15 minutes achieved 85% yield, compared to 65% under conventional reflux. This method reduces reaction times and improves regioselectivity, critical for maintaining the 1,3,4-thiadiazole structure.

Introduction of the Acrylamide Side Chain

The acrylamide moiety is introduced via acylation or coupling reactions. The furyl group’s sensitivity to oxidation necessitates mild conditions.

Acylation with 3-(2-Furyl)Acryloyl Chloride

The most direct method involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 3-(2-furyl)acryloyl chloride. This reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Reaction Conditions

Coupling via Carbodiimide Chemistry

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the carboxylic acid precursor (3-(2-furyl)acrylic acid) for coupling. This method avoids handling moisture-sensitive acyl chlorides. In a representative procedure, EDAC and dimethylaminopyridine (DMAP) facilitate the reaction in DCM at room temperature, achieving 60–70% yield.

Advantages

-

Avoids acyl chloride synthesis

-

Compatible with acid-sensitive substrates

Stereochemical Control and Purification

The (E)-configuration of the acrylamide double bond is critical for biological activity. Reaction conditions favoring trans-addition are essential.

Solvent and Base Selection

Polar aprotic solvents like DMF or DMSO stabilize the transition state, promoting (E)-selectivity. A study on analogous acrylamides reported 90% (E)-isomer formation using DMF and potassium carbonate (K₂CO₃) as base.

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. Recrystallization from ethanol/water mixtures (7:3) further enhances purity to >98%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods and their performance metrics:

| Method | Conditions | Yield (%) | Purity (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Acyl Chloride Acylation | THF, TEA, 0°C → RT, 16 hrs | 68 | 95 | 92:8 |

| EDAC Coupling | DCM, EDAC/DMAP, RT, 24 hrs | 70 | 93 | 89:11 |

| Microwave-Assisted | DMF, 150°C, 15 min | 75 | 97 | 94:6 |

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: Furanones.

Reduction: Amines.

Substitution: Substituted thiadiazoles.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Furan Ring : Commonly synthesized via the Paal-Knorr synthesis.

- Thiadiazole Ring Creation : Synthesized from thiosemicarbazide and carboxylic acids.

- Acrylamide Group Introduction : Achieved through the reaction of an amine with acryloyl chloride.

Medicinal Chemistry

The compound shows promise as a bioactive agent in drug discovery:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing promising growth inhibition rates .

Biological Research

Research indicates potential interactions with biological targets:

- Mechanism of Action : The furan and thiadiazole rings may facilitate binding to specific enzymes or receptors, while the acrylamide group could enable covalent interactions essential for biological activity .

Materials Science

Due to its unique chemical structure, this compound can be utilized in developing new materials:

- Polymer Chemistry : The acrylamide functionality allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The furan and thiadiazole rings could play a role in binding to biological targets, while the acrylamide group could be involved in covalent interactions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity is influenced by substituents on the acrylamide backbone, the heterocyclic thiadiazole ring, and the aromatic/heteroaromatic groups. Below is a comparative analysis with key analogues:

Biological Activity

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is an organic compound characterized by the presence of a furan ring, a thiadiazole ring, and an acrylamide group. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2S |

| Molecular Weight | 225.26 g/mol |

| CAS Number | 1164505-96-7 |

| IUPAC Name | (E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |

Synthesis

The synthesis of 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves:

- Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.

- Formation of the Thiadiazole Ring : Synthesized from thiosemicarbazide and carboxylic acids.

- Introduction of the Acrylamide Group : Achieved through the reaction of an amine with acryloyl chloride.

Antiviral Activity

Research indicates that compounds related to thiadiazole derivatives exhibit significant antiviral properties. For instance, a study assessed various acrylamide derivatives containing thiadiazole and found that certain derivatives demonstrated inhibitory effects on hepatitis B virus (HBV) replication. The compound's IC50 values were comparable to or better than those of standard antiviral agents like lamivudine .

Antimicrobial Activity

The biological activity of 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide extends to antimicrobial properties. Thiadiazole derivatives have been shown to possess antibacterial and antifungal activities against various strains:

| Microorganism | Activity Level (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 32 |

| Candida albicans | 40 |

These activities suggest that this compound could serve as a template for developing new antimicrobial agents .

The mechanism by which 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. The unique structural features of the furan and thiadiazole rings are thought to facilitate binding to biological targets, potentially leading to inhibition of essential cellular processes.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

- Antiviral Studies : A series of acrylamide derivatives were synthesized and evaluated for their anti-HBV activity. The most effective compounds demonstrated IC50 values significantly lower than standard treatments .

- Antimicrobial Evaluations : Derivatives containing the thiadiazole moiety exhibited promising antibacterial activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli, as well as antifungal activity against C. albicans. The introduction of specific substituents on the thiadiazole ring was found to enhance these activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.